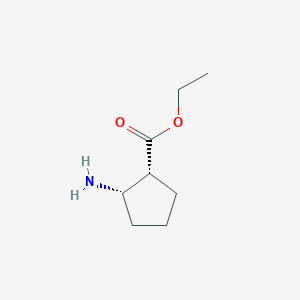

Ethyl cis-2-Aminocyclopentanecarboxylate

Übersicht

Beschreibung

Ethyl cis-2-Aminocyclopentanecarboxylate is a chemical compound with the molecular formula C8H15NO2 . It is also known by other names such as Ethyl cis-2-amino-1-cyclopentane carboxylate hydrochloride .

Synthesis Analysis

The synthesis of Ethyl cis-2-Aminocyclopentanecarboxylate involves the Candida antarctica lipase B-catalyzed hydrolysis of carbocyclic 5–8-membered cis β-amino esters . The process is carried out in green organic media, under solvent-free and ball-milling conditions .Molecular Structure Analysis

The molecular structure of Ethyl cis-2-Aminocyclopentanecarboxylate is represented by the InChI stringInChI=1S/C8H15NO2.ClH/c1-2-11-8 (10)6-4-3-5-7 (6)9;/h6-7H,2-5,9H2,1H3;1H/t6-,7+;/m1./s1 . The Canonical SMILES representation is CCOC (=O)C1CCCC1N.Cl . Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl cis-2-Aminocyclopentanecarboxylate include a molecular weight of 157.21000, a density of 1.045g/cm3, and a boiling point of 213.4ºC at 760 mmHg .Wissenschaftliche Forschungsanwendungen

Drug Development for Hepatitis C

Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate: is a key chiral intermediate in the synthesis of potent hepatitis C virus (HCV) NS3/4A protease inhibitors . Drugs such as asunaprevir and simeprevir feature this compound as a crucial pharmacophoric unit. The asymmetric synthesis of this compound is in high demand due to its significant role in developing new generation inhibitors targeting the NS3/NS4A serine protease complex essential for HCV replication .

Biocatalysis

The compound has been used in biocatalytic processes, particularly in the asymmetric synthesis of its derivatives. A study utilized a newly isolated strain of Sphingomonas aquatilis for the enantioselective production of the compound, achieving high enantioselectivity and conversion rates . This showcases the compound’s role in advancing biocatalytic methods for producing chiral intermediates.

Enzymatic Hydrolysis Studies

The compound’s derivatives have been subjected to enzymatic hydrolysis studies to understand the factors influencing the process. These studies help in optimizing conditions for the resolution of racemic mixtures, which is vital for the production of enantiomerically pure substances .

Transformation of Substrates

Sphingomonas aquatilis: was also used to transform other substrates using Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate. Notably, seven out of ten different substrates could be stereoselectively hydrolyzed, demonstrating the compound’s versatility in substrate transformation .

Solvent Properties

While not directly related to Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate, its structural analogs have been studied for their solvent properties. For instance, 1-ethyl-3-methylimidazolium salts of amino acids, which share a similar ethyl group, have been found to dissolve cellulose, indicating potential applications in biomass processing and biofuel production .

Safety and Hazards

Ethyl cis-2-Aminocyclopentanecarboxylate is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . In case of contact with eyes, rinse cautiously with water for several minutes . If swallowed, never give anything by mouth to an unconscious person and consult a physician .

Zukünftige Richtungen

The future directions for Ethyl cis-2-Aminocyclopentanecarboxylate involve its use in green strategies for the preparation of enantiomeric 5–8-membered carbocyclic β-amino acid derivatives . These strategies involve the use of Candida antarctica lipase B-catalyzed hydrolysis in green organic media, under solvent-free and ball-milling conditions .

Wirkmechanismus

Mode of Action

It’s likely that the compound interacts with its target in a specific manner, leading to changes at the molecular level

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate . These factors may include pH, temperature, and the presence of other molecules in the environment.

Eigenschaften

IUPAC Name |

ethyl (1R,2S)-2-aminocyclopentane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-2-11-8(10)6-4-3-5-7(6)9/h6-7H,2-5,9H2,1H3/t6-,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGCJYTRMZBPEEO-RQJHMYQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CCC[C@@H]1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

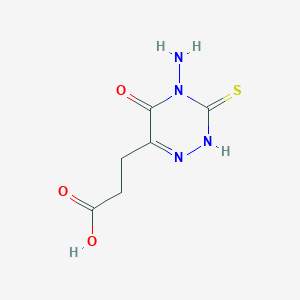

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(7R,9aR)-Methyl 1-oxooctahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylate](/img/structure/B171046.png)

![2-[(2,5-Dimethylphenyl)carbamoyl]benzoic acid](/img/structure/B171068.png)